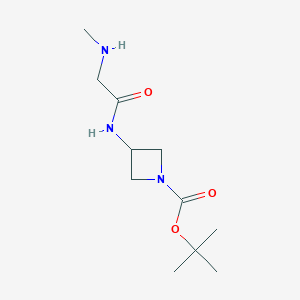

Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[2-(methylamino)acetyl]amino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-8(7-14)13-9(15)5-12-4/h8,12H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFDXQGDNSUPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate, with the CAS number 193269-99-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₁₁H₂₁N₃O₃

- Molecular Weight : 243.30 g/mol

- IUPAC Name : tert-butyl 3-[[2-(methylamino)acetyl]amino]azetidine-1-carboxylate

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's azetidine ring and carboxylate group are critical for its pharmacological properties.

Key Mechanisms:

- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for certain enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of azetidine compounds possess antimicrobial properties. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains.

- CNS Activity :

- Pharmacokinetics and Distribution :

Study 1: CNS Distribution

In a comparative study involving prodrugs similar to this compound, researchers evaluated the pharmacokinetic properties of these compounds in mouse models. The study found that certain prodrugs significantly increased the concentration of active drugs in the brain compared to standard formulations, suggesting that modifications like those present in this compound could enhance CNS delivery .

| Prodrug | AUC Brain (ng/g*h) | AUC Serum (ng/g*h) | Brain/Serum Ratio |

|---|---|---|---|

| Sobetirome | 9.9 | 472.6 | 0.02 |

| Prodrug 3 | 17.2 | 136.5 | 0.13 |

This table illustrates the enhanced brain distribution achieved by modifying the molecular structure, which could be extrapolated to this compound.

Study 2: Antimicrobial Efficacy

A study investigating similar azetidine derivatives reported significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may also possess such properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other azetidine-1-carboxylate derivatives, differing primarily in the substituents at the 3-position. Below is a detailed comparison with key analogs:

Table 1: Key Properties of Selected Azetidine-1-carboxylate Derivatives

Key Comparative Insights

Reactivity and Synthetic Utility: The iodomethyl and bromoethyl analogs exhibit higher electrophilicity due to their halogen substituents, making them suitable for cross-coupling or substitution reactions . In contrast, the methylaminoacetamido derivative’s amine and amide groups enable participation in hydrogen bonding and nucleophilic reactions, favoring applications in peptide-like drug design. The hydroxybutyl-methoxyphenyl analog demonstrates steric hindrance effects, influencing regioselectivity in ring-opening reactions .

Polarity and Solubility: The methylaminoacetamido derivative has the highest topological polar surface area (TPSA) due to its amine and amide groups, suggesting superior aqueous solubility compared to halogenated analogs. This property is critical for bioavailability in drug discovery . Halogenated analogs (e.g., bromoethyl, iodomethyl) show lower polarity, favoring lipid membrane permeability but limiting solubility in polar solvents .

The hydroxybutyl-methoxyphenyl analog has been studied for its diastereoselectivity in synthesis but lacks reported biological data .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2), a commercially available precursor. The critical steps involve:

-

Amide bond formation between the azetidine amine and 2-(methylamino)acetic acid derivatives.

-

Protection/deprotection of reactive groups to avoid side reactions.

-

Optimization of coupling agents and reaction conditions.

Detailed Preparation Methods

Amide Coupling via Carbodiimide Chemistry

-

Activation of 2-(Methylamino)acetic Acid :

-

Protect the methylamine group using Boc anhydride to form 2-((tert-butoxycarbonyl)(methyl)amino)acetic acid .

-

Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).

-

-

Coupling with tert-Butyl 3-Aminoazetidine-1-carboxylate :

-

Add the activated acid to a solution of tert-butyl 3-aminoazetidine-1-carboxylate in DCM.

-

Stir at 20–25°C for 4–16 hours.

-

-

Deprotection :

-

Remove the Boc group from the methylamine using trifluoroacetic acid (TFA) in DCM.

-

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Activation | EDC, HOBt | DMF | 1 h | - |

| Coupling | Tert-butyl 3-aminoazetidine-1-carboxylate | DCM | 4 h | 72% |

| Deprotection | TFA | DCM | 1 h | 95% |

Key Data :

Reductive Amination Pathway

-

Synthesis of 2-Oxoacetamide Intermediate :

-

React tert-butyl 3-aminoazetidine-1-carboxylate with glyoxylic acid to form an imine.

-

-

Reductive Methylation :

-

Treat the imine with methylamine and sodium triacetoxyborohydride (STAB) in DCM.

-

| Step | Reagents | Solvent | Temp | Yield |

|---|---|---|---|---|

| Imine Formation | Glyoxylic acid | THF | 0°C | 85% |

| Reduction | STAB, Methylamine | DCM | 20°C | 68% |

Key Data :

-

Advantage : Avoids Boc protection of the methylamine.

-

Limitation : Lower yield due to imine stability issues.

Solid-Phase Synthesis for High-Throughput Production

-

Resin Functionalization :

-

Load Wang resin with Fmoc-protected azetidine-3-carboxylic acid.

-

-

Amide Bond Formation :

-

Deprotect the Fmoc group, then couple with 2-(methylamino)acetic acid using HATU/DIEA.

-

-

Cleavage and Purification :

-

Cleave the product with TFA/water and purify via reverse-phase HPLC.

-

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Coupling | HATU, DIEA | DMF | 2 h | 65% |

| Cleavage | TFA/H2O (95:5) | - | 1 h | 90% |

Key Data :

-

Purity : >99% (LCMS).

-

Application : Ideal for combinatorial libraries.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Carbodiimide Coupling | High purity, scalable | Requires Boc protection | 72–85% |

| Reductive Amination | Fewer steps | Lower yield, imine instability | 60–68% |

| Solid-Phase Synthesis | High-throughput, pure product | Specialized equipment needed | 65–70% |

Critical Reaction Parameters

-

Solvent Choice : DMF enhances coupling efficiency but complicates purification.

-

Temperature : Reactions performed at 0–25°C prevent azetidine ring strain relief.

-

Catalysts : STAB or EDC/HOBt are optimal for amine activation.

Scalability and Industrial Considerations

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Stepwise carbamate formation : The tert-butyl group is introduced via Boc protection of the azetidine nitrogen, followed by coupling with 2-(methylamino)acetic acid derivatives.

- Coupling reactions : Amide bond formation between the azetidine core and the methylaminoacetamide moiety can be achieved using coupling agents like HATU or EDCI.

- Optimization : Computational reaction path screening (e.g., quantum chemical calculations) can identify energy barriers and favorable intermediates, reducing trial-and-error experimentation . Statistical Design of Experiments (DoE) methods, such as factorial designs, help optimize parameters like temperature, solvent polarity, and stoichiometry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry and detect hydrogen bonding between the amide and tert-butyl groups.

- X-ray crystallography : Resolves 3D architecture, hydrogen bonding networks, and dihedral angles in the crystal lattice, as demonstrated in carbamate derivatives .

- IR spectroscopy : Validates amide (C=O stretch ~1650 cm) and carbamate (C-O stretch ~1250 cm) functionalities.

Advanced: How can computational chemistry be integrated into designing novel derivatives of this compound?

Answer:

- Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic feasibility for functional group modifications .

- Machine learning (ML) : Training ML models on existing reaction databases can forecast regioselectivity or side-product formation for new derivatives.

- Virtual screening : Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes), guiding rational structural modifications .

Advanced: What methodologies are recommended for analyzing contradictory data in synthesis or characterization?

Answer:

- Cross-validation : Combine multiple techniques (e.g., NMR, HPLC, and mass spectrometry) to resolve discrepancies in purity or structural assignments.

- Statistical analysis : Apply DoE to isolate confounding variables (e.g., trace moisture affecting coupling efficiency) and identify robust conditions .

- Crystallographic refinement : Re-examine X-ray data with advanced software (e.g., SHELX) to resolve ambiguities in bond lengths or angles .

Advanced: How can diastereoselectivity be controlled during the synthesis of related azetidine derivatives?

Answer:

- Chiral auxiliaries : Use enantiopure starting materials or catalysts to induce stereocontrol during azetidine ring formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers.

- Temperature modulation : Lower temperatures slow racemization, preserving stereochemical integrity during amide coupling .

Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

Answer:

- Continuous flow systems : Enhance heat/mass transfer for exothermic reactions, reducing side-product formation.

- Membrane technologies : Separate intermediates in real-time, minimizing purification steps .

- Process simulation : Tools like Aspen Plus model reaction kinetics and optimize residence time for large-scale batches .

Basic: What purification strategies are recommended to achieve high purity for this compound?

Answer:

- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates.

- Recrystallization : Select solvents (e.g., dichloromethane/hexane) that differentially solubilize the product and impurities.

- HPLC : Reverse-phase C18 columns resolve closely related byproducts, especially for chiral analogs .

Advanced: How can machine learning enhance the prediction of reaction outcomes for derivatives?

Answer:

- Data-driven models : Train algorithms on reaction databases (e.g., Reaxys) to predict yields or optimal conditions for new substrates.

- Feature engineering : Input descriptors like electrophilicity indices or steric parameters to improve accuracy.

- Feedback loops : Integrate experimental results into computational workflows to refine predictive models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.